Tris(vinyldimethylsiloxy)phenylsilane Tris(vinyldimethylsiloxy)phenylsilane
Brand Name: Vulcanchem
CAS No.: 60111-47-9
VCID: VC2440729
InChI: InChI=1S/C18H32O3Si4/c1-10-22(4,5)19-25(20-23(6,7)11-2,21-24(8,9)12-3)18-16-14-13-15-17-18/h10-17H,1-3H2,4-9H3
SMILES: C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
Molecular Formula: C18H32O3Si4
Molecular Weight: 408.8 g/mol

Tris(vinyldimethylsiloxy)phenylsilane

CAS No.: 60111-47-9

Cat. No.: VC2440729

Molecular Formula: C18H32O3Si4

Molecular Weight: 408.8 g/mol

* For research use only. Not for human or veterinary use.

Tris(vinyldimethylsiloxy)phenylsilane - 60111-47-9

Specification

CAS No. 60111-47-9
Molecular Formula C18H32O3Si4
Molecular Weight 408.8 g/mol
IUPAC Name tris[[ethenyl(dimethyl)silyl]oxy]-phenylsilane
Standard InChI InChI=1S/C18H32O3Si4/c1-10-22(4,5)19-25(20-23(6,7)11-2,21-24(8,9)12-3)18-16-14-13-15-17-18/h10-17H,1-3H2,4-9H3
Standard InChI Key XYVYGTWMOAIWOG-UHFFFAOYSA-N
SMILES C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
Canonical SMILES C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C=C)O[Si](C)(C)C=C

Introduction

Chemical Identity and Structural Characteristics

Tris(vinyldimethylsiloxy)phenylsilane is an organofunctional silane compound characterized by its unique structure consisting of three vinyldimethylsiloxy groups attached to a phenylsilane backbone. The central silicon atom is bonded to a phenyl group and three oxygen atoms, each of which connects to a dimethylvinylsilyl group. This architecture creates a molecule with both aromatic and vinyl functionalities, making it particularly versatile in chemical reactions.

Identification Parameters

The compound is uniquely identified through various chemical registries and nomenclature systems as detailed in the following table:

ParameterValue
CAS Number60111-47-9
IUPAC Nametris[[ethenyl(dimethyl)silyl]oxy]-phenylsilane
Common Synonyms3-((Dimethylvinylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane
Molecular FormulaC18H32O3Si4
Molecular Weight408.78 g/mol
EC Number262-056-4
InChI KeyXYVYGTWMOAIWOG-UHFFFAOYSA-N
Exact Mass408.14300

Structural Configuration

The molecular structure of Tris(vinyldimethylsiloxy)phenylsilane features a central silicon atom bonded to a phenyl group and three oxygen atoms. Each oxygen atom forms a bridge to a silicon atom that bears two methyl groups and one vinyl group. This arrangement creates a three-dimensional structure with reactive vinyl groups extending outward from the central core, facilitating various chemical transformations and interactions with different substrates.

The canonical SMILES notation for this compound is CSi(C=C)OSi(OSi(C)C=C)OSi(C)C=C, which encodes its complex three-dimensional structure in a linear string format . The compound's structure allows for significant reactivity at the vinyl positions while maintaining thermal and chemical stability through the silicon-oxygen framework.

Physical and Chemical Properties

Tris(vinyldimethylsiloxy)phenylsilane exhibits distinctive physical and chemical properties that influence its handling, storage, and application in various contexts. Understanding these properties is crucial for researchers and industry professionals working with this compound.

Physical Properties

The compound exists as a transparent to slightly yellowish liquid at room temperature and pressure, with several notable physical characteristics that define its behavior under different conditions.

PropertyValue
Physical StateTransparent liquid
Boiling Point351.8°C at 760 mmHg
Flash Point147.4°C
Density0.94 g/cm³
Specific Gravity0.95
AppearanceClear to yellowish liquid
Moisture SensitivityHigh (requires controlled handling)

Chemical Reactivity

The chemical reactivity of Tris(vinyldimethylsiloxy)phenylsilane is primarily determined by the presence of three vinyl groups that can participate in addition reactions, particularly hydrosilylation and free-radical polymerization. These reactive sites make the compound valuable in synthesis applications where controlled reactivity is desired.

The silicon-oxygen bonds in the molecule are susceptible to hydrolysis under acidic or basic conditions, especially in the presence of moisture. This property necessitates careful handling and storage of the compound in moisture-free environments to prevent degradation and maintain its efficacy in various applications.

Applications in Research and Industry

Tris(vinyldimethylsiloxy)phenylsilane finds diverse applications across multiple fields due to its unique chemical structure and reactivity profile. Its ability to form stable bonds with various substrates makes it particularly valuable in creating hybrid materials that combine the properties of both organic and inorganic components.

Synthesis of Specialized Compounds

One of the primary applications of Tris(vinyldimethylsiloxy)phenylsilane is in the synthesis of tricarbonyl iron complexes that incorporate multivinylsilicon ligands. This application facilitates advanced chemical processes in specialized research areas and industrial settings . The compound serves as a key reagent in these reactions due to its ability to provide multiple vinyl groups as coordination sites for metal centers.

Silicone Materials Development

The compound functions as an important building block for the synthesis of diverse silicone materials. The vinyl groups present in the molecule can undergo various reactions, particularly hydrosilylation or polymerization, enabling researchers to create new silicone polymers with customized properties for specific applications.

Electronics and Optical Applications

Silicones derived from Tris(vinyldimethylsiloxy)phenylsilane can be employed as encapsulating materials for electronic components or as dielectric layers in microelectronic devices due to their excellent electrical insulating properties. Additionally, by incorporating this compound into the synthesis process, researchers can develop silicones with specific refractive indices, making them suitable for applications in lenses, waveguides, and other optical components.

Surface Modification and Adhesion Promotion

The compound's ability to enhance adhesion and modify surface properties makes it valuable in coating technologies and surface science. When used as a coupling agent, it can improve the mechanical properties of composite materials by forming stable bonds between different types of materials that would otherwise have poor interfacial adhesion.

Research Significance and Future Directions

The continued interest in Tris(vinyldimethylsiloxy)phenylsilane within research communities stems from its versatility and potential for creating novel materials with tailored properties.

Current Research Focus

Current research involving Tris(vinyldimethylsiloxy)phenylsilane is primarily focused on:

  • Development of advanced silicone polymers with enhanced thermal and mechanical properties

  • Creation of specialized coatings for electronic components with improved dielectric characteristics

  • Investigation of new synthesis pathways for organometallic complexes using multivinylsilicon ligands

  • Exploration of surface modification techniques for improved adhesion in composite materials

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